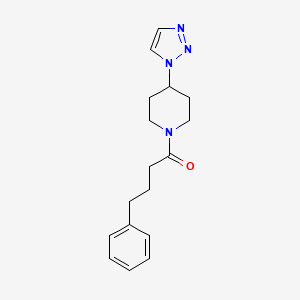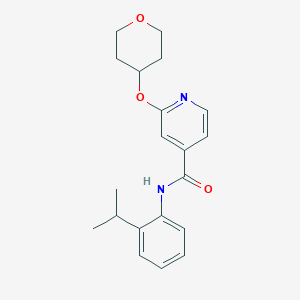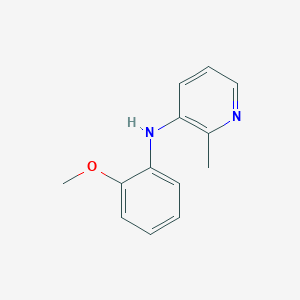![molecular formula C15H15N3O2 B2368464 N-[3-(1,2-oxazol-4-yl)propyl]-1H-indole-3-carboxamide CAS No. 1903332-92-2](/img/structure/B2368464.png)
N-[3-(1,2-oxazol-4-yl)propyl]-1H-indole-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[3-(1,2-oxazol-4-yl)propyl]-1H-indole-3-carboxamide is a compound that features both an indole and an isoxazole moiety. The indole structure is a common scaffold in many biologically active molecules, while the isoxazole ring is known for its presence in various pharmaceuticals due to its diverse biological activities. This compound is of interest in medicinal chemistry and drug discovery due to its potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-(1,2-oxazol-4-yl)propyl]-1H-indole-3-carboxamide typically involves the formation of the isoxazole ring followed by its attachment to the indole moiety. One common method for synthesizing isoxazoles is the 1,3-dipolar cycloaddition of nitrile oxides to alkenes or alkynes . This reaction can be catalyzed by metals such as copper (I) or ruthenium (II), although metal-free methods are also being explored to avoid the drawbacks of metal catalysts .
Industrial Production Methods
Industrial production of this compound would likely involve optimizing the synthetic route for scalability and cost-effectiveness. This could include the use of continuous flow reactors to improve reaction efficiency and yield, as well as the development of greener synthetic methods to minimize environmental impact .
Chemical Reactions Analysis
Types of Reactions
N-[3-(1,2-oxazol-4-yl)propyl]-1H-indole-3-carboxamide can undergo various chemical reactions, including:
Reduction: The compound can be reduced to form different derivatives, depending on the reducing agents used.
Substitution: The indole and isoxazole rings can undergo substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Various electrophiles and nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the isoxazole ring can lead to oxazole derivatives, while reduction can yield different reduced forms of the compound .
Scientific Research Applications
N-[3-(1,2-oxazol-4-yl)propyl]-1H-indole-3-carboxamide has several scientific research applications:
Mechanism of Action
The mechanism of action of N-[3-(1,2-oxazol-4-yl)propyl]-1H-indole-3-carboxamide involves its interaction with specific molecular targets and pathways. The indole moiety can interact with various biological receptors, while the isoxazole ring can modulate enzyme activity and other cellular processes. The exact mechanism depends on the specific biological context and the target of interest.
Comparison with Similar Compounds
Similar Compounds
N-[3-(1,2-oxazol-4-yl)propyl]-1H-indole-3-carboxamide: Unique due to its combination of indole and isoxazole moieties.
Isoxazole derivatives: Known for their diverse biological activities, including antimicrobial and anticancer properties.
Indole derivatives: Widely studied for their roles in various biological processes and therapeutic applications.
Uniqueness
This compound is unique due to its dual functionality, combining the properties of both indole and isoxazole rings. This combination can lead to enhanced biological activity and potential therapeutic applications.
Properties
IUPAC Name |
N-[3-(1,2-oxazol-4-yl)propyl]-1H-indole-3-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15N3O2/c19-15(16-7-3-4-11-8-18-20-10-11)13-9-17-14-6-2-1-5-12(13)14/h1-2,5-6,8-10,17H,3-4,7H2,(H,16,19) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BWTGWGQNFWJMGC-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CN2)C(=O)NCCCC3=CON=C3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15N3O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.30 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![1-(3-cyano-6-ethoxyquinolin-4-yl)-N-[(3,4-dimethoxyphenyl)methyl]piperidine-4-carboxamide](/img/structure/B2368381.png)

![1-(3-chlorophenyl)-5-[2-(2,3-dihydro-1H-indol-1-yl)-2-oxoethyl]-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B2368383.png)
![(Z)-3-(benzo[d][1,3]dioxol-5-yl)-1-(4-(5-(5-isopropyl-1,2,4-oxadiazol-3-yl)pyridin-2-yl)piperazin-1-yl)prop-2-en-1-one](/img/structure/B2368384.png)

![2-[(1E)-3-oxo-1,3-dihydro-2-benzofuran-1-ylidene]-2-phenylacetic acid](/img/structure/B2368388.png)
![2-[6-(3-methylphenyl)-2-oxo-10-thia-1,5,6,8-tetraazatricyclo[7.3.0.0^{3,7}]dodeca-3(7),4,8-trien-12-yl]-N-[(pyridin-3-yl)methyl]acetamide](/img/structure/B2368393.png)

![2-chloro-N-[4-methoxy-3-(trifluoromethyl)phenyl]-N-(pyridin-2-ylmethyl)acetamide](/img/structure/B2368396.png)

![2-[(Piperidin-4-yl)amino]cyclohexan-1-ol](/img/structure/B2368398.png)
![5-((2-Fluorophenyl)(4-(2-fluorophenyl)piperazin-1-yl)methyl)-2-(furan-2-yl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2368401.png)
![N-(1,3-benzothiazol-2-yl)-6-(4-fluorophenyl)imidazo[2,1-b][1,3]thiazole-3-carboxamide](/img/structure/B2368403.png)

